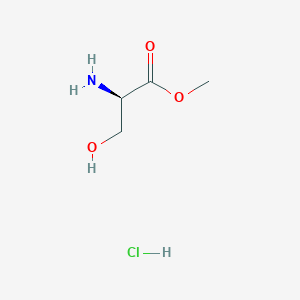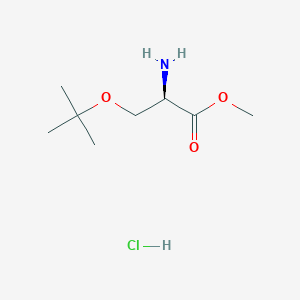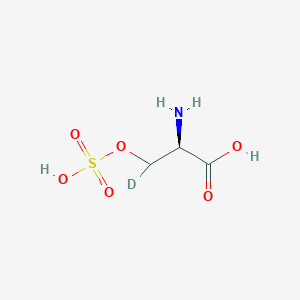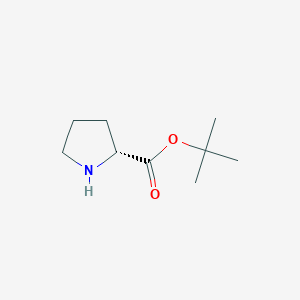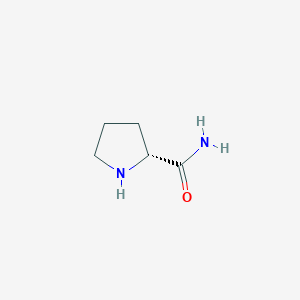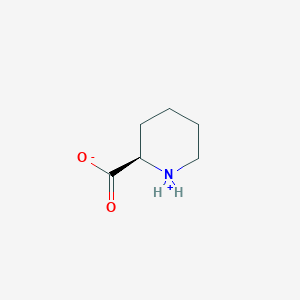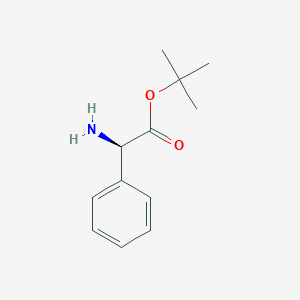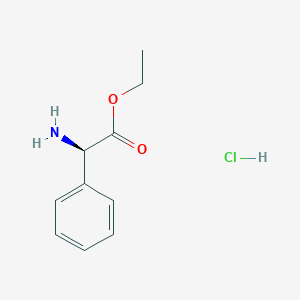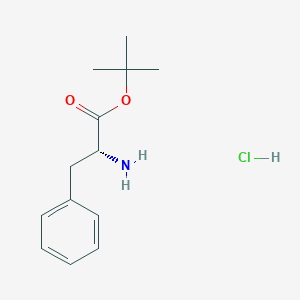
Hidrocloruro de metil 2-aminopropanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2 . It is also known by several other names such as “methyl alaninate hydrochloride”, “Methyl DL-alaninate”, and “DL-Alanine methyl ester hydrochloride” among others . It is a white crystalline powder .
Synthesis Analysis
“Methyl 2-aminopropanoate hydrochloride” is used as an intermediate for the synthesis of various amino acids, peptides, and pharmaceuticals . It is also used as a starting material for the production of other fine chemicals . For example, it is a key intermediate in the synthesis of several important pharmaceuticals, such as telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension; and imatinib mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia .
Molecular Structure Analysis
The molecular weight of “Methyl 2-aminopropanoate hydrochloride” is 139.58 g/mol . The IUPAC name for this compound is “methyl 2-aminopropanoate;hydrochloride” and its InChI code is "InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H" .
Chemical Reactions Analysis
“Methyl 2-aminopropanoate hydrochloride” is mainly used as an intermediate for the synthesis of various amino acids and peptides . It is also used in the synthesis of pharmaceuticals such as telmisartan and imatinib mesylate .
Physical And Chemical Properties Analysis
“Methyl 2-aminopropanoate hydrochloride” is a white crystalline powder with a melting point of 200-205°C . It has a molecular weight of 139.58 g/mol and a molecular formula of C4H10ClNO2 .
Aplicaciones Científicas De Investigación
C4H9NO2⋅HCl C_4H_9NO_2 \cdot HCl C4H9NO2⋅HCl
, también conocido como hidrocloruro de éster metílico de L-alanina . Es un polvo blanco a blanquecino que tiene un punto de fusión de 109-111 °C y se utiliza comúnmente en diversas aplicaciones de investigación científica. A continuación, detallaré seis aplicaciones únicas, cada una en su propia sección.Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the compound plays a role in proteomics research .
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is used in proteomics research, suggesting that it may interact with proteins or other biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is used in proteomics research, suggesting that it may have some long-term effects on cellular function .
Dosage Effects in Animal Models
It is used in proteomics research, suggesting that it may have some effects at different dosages .
Metabolic Pathways
It is used in proteomics research, suggesting that it may interact with enzymes or cofactors in some metabolic pathways .
Transport and Distribution
It is used in proteomics research, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is used in proteomics research, suggesting that it may be directed to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-aminopropanoate hydrochloride can be achieved through a one-step reaction using readily available starting materials.", "Starting Materials": [ "Methyl acrylate", "Ammonia gas", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Methyl acrylate is reacted with ammonia gas in methanol solvent to produce Methyl 2-aminopropionate.", "Methyl 2-aminopropionate is then treated with hydrochloric acid to yield Methyl 2-aminopropanoate hydrochloride.", "The product can be isolated through crystallization or precipitation with a suitable solvent." ] } | |
Número CAS |
13515-97-4 |
Fórmula molecular |
C4H10ClNO2 |
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
hydron;methyl 2-aminopropanoate;chloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H |
Clave InChI |
IYUKFAFDFHZKPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N.Cl |
SMILES canónico |
[H+].CC(C(=O)OC)N.[Cl-] |
Otros números CAS |
13515-97-4 14316-06-4 2491-20-5 |
Pictogramas |
Irritant |
Sinónimos |
13515-97-4; methyl2-aminopropanoatehydrochloride; DL-Alaninemethylesterhydrochloride; H-DL-Ala-OMe.HCl; h-dl-ala-omehydrochloride; DL-ALANINEMETHYLESTERHCL; SBB007634; MethylDL-2-aminopropanoatehydrochloride; dl-2-aminopropionicacidmethylesterhydrochloride; MethylL-alaninatehydrochloride; methyl2-aminopropanoatehydrochloridyl; D-ALANINEMETHYLESTER; h-dl-ala-omehcl; H-Ala-OMe??HCl; PubChem10905; MethylL-alaninateHCl; ACMC-209cpq; ACMC-209gfk; MethylDL-alaninateHCl; AC1MBT8Z; AC1Q3BUJ; A8627_SIGMA; SCHEMBL248769; SCHEMBL709460; DL-ALANINEMETHYLESTER |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




